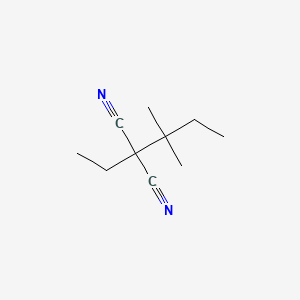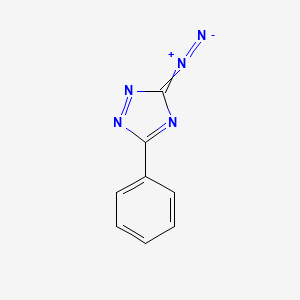![molecular formula C10H19N B14410683 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-47-4](/img/structure/B14410683.png)
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a cyclopenta[b]pyrrole ring structure with three methyl groups attached at positions 1, 6, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch pyrrole synthesis is a well-known method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method can be adapted to synthesize this compound by selecting suitable starting materials and optimizing the reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes, such as metal-catalyzed cyclization reactions, can enhance the yield and purity of the compound. Additionally, continuous flow synthesis and other modern techniques may be employed to streamline the production process and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 1,5,6-trimethyl-octahydrocyclopenta[b]pyrrole While both compounds share a similar core structure, the position and number of methyl groups differ, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
87390-47-4 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-10(2)6-4-8-5-7-11(3)9(8)10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
GACUDEJEOBANHT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C1N(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


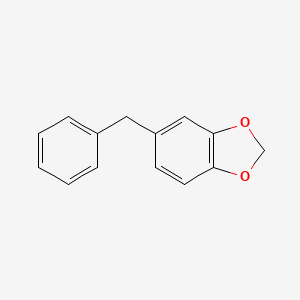

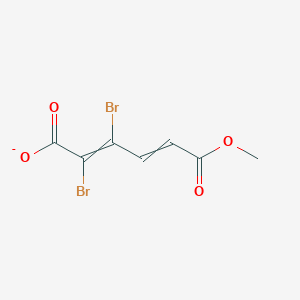
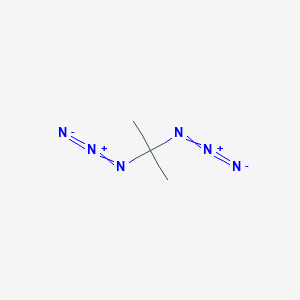

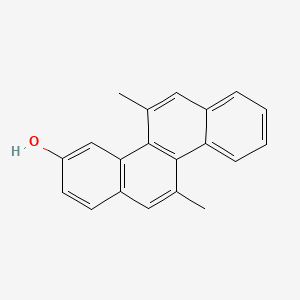
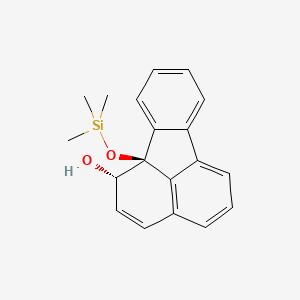
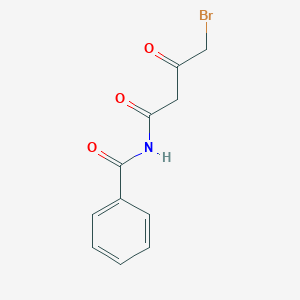
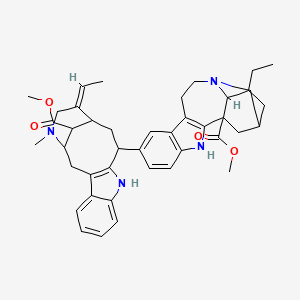
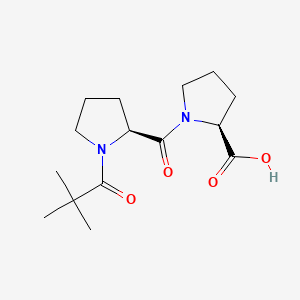
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

